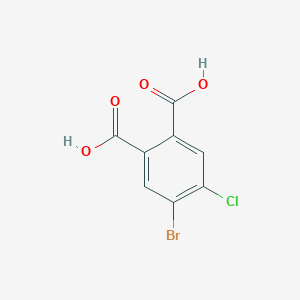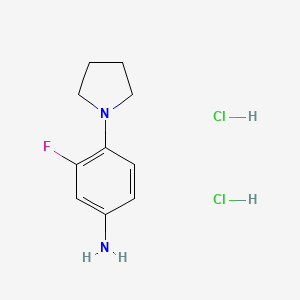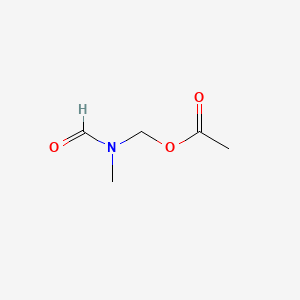
Fmoc-D-His(MBom)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-D-His(MBom)-OH is an amino acid derivative of the amino acid histidine that is widely used in peptide synthesis and other laboratory experiments. It is a versatile compound that has a wide range of applications in biochemistry and physiology. This compound is a derivative of histidine and is composed of a methylbenzyloxycarbonyl (MBom) group attached to the nitrogen atom of the histidine side chain. The MBom group increases the acidity of the histidine side chain by decreasing the pKa of the histidine side chain. This makes this compound a useful reagent for peptide synthesis and other laboratory experiments.
作用機序
The mechanism of action of Fmoc-D-His(Fmoc-D-His(MBom)-OH)-OH is based on the fact that the this compound group decreases the pKa of the histidine side chain. This decreases the acidity of the histidine side chain, which makes it easier to study enzyme-substrate interactions and protein folding. Additionally, the this compound group can be used to introduce conformational constraints into proteins, which can be used to study the effects of different conformations on the folding of proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of Fmoc-D-His(this compound)-OH are largely dependent on the application in which it is used. In peptide synthesis, Fmoc-D-His(this compound)-OH can be used to synthesize peptides that contain histidine residues. In enzyme-substrate interactions, the this compound group can be used to decrease the acidity of the histidine side chain, making it easier to study the interactions between the enzyme and the substrate. Additionally, the this compound group can be used to introduce conformational constraints into proteins, which can be used to study the effects of different conformations on the folding of proteins.
実験室実験の利点と制限
The main advantage of Fmoc-D-His(Fmoc-D-His(MBom)-OH)-OH is that it can be used to synthesize peptides that contain histidine residues. Additionally, the this compound group can be used to decrease the acidity of the histidine side chain, making it easier to study enzyme-substrate interactions and protein folding. The main limitation of Fmoc-D-His(this compound)-OH is that it is not suitable for use in all laboratory experiments, as the this compound group can interfere with the binding of other molecules to the histidine side chain.
将来の方向性
There are a number of potential future directions for the use of Fmoc-D-His(Fmoc-D-His(MBom)-OH)-OH. One potential direction is the development of new peptides that contain histidine residues and can be used in drug discovery and development. Additionally, the this compound group could be used to study the effects of different conformations on the folding of proteins. Another potential direction is the use of the this compound group to study the effects of different conformations on enzyme-substrate interactions. Additionally, the this compound group could be used to create peptide-based drugs that target specific disease states. Finally, the this compound group could be used to study the effects of different conformations on the binding of other molecules to the histidine side chain.
合成法
Fmoc-D-His(Fmoc-D-His(MBom)-OH)-OH is synthesized using a two-step process. The first step involves the reaction of the amino acid histidine with the methylbenzyloxycarbonyl (this compound) group. This reaction is typically conducted in aqueous solution and requires the use of a base such as sodium hydroxide or potassium hydroxide. The this compound group is then attached to the nitrogen atom of the histidine side chain. The second step of the synthesis involves the attachment of the Fmoc group to the nitrogen atom of the histidine side chain. This is typically done using a coupling reagent such as N-hydroxybenzotriazole (HOBt).
科学的研究の応用
Fmoc-D-His(Fmoc-D-His(MBom)-OH)-OH has a wide range of applications in scientific research. It is commonly used in peptide synthesis, as it allows for the synthesis of peptides that contain histidine residues. It is also used in the study of enzyme-substrate interactions, as the this compound group increases the acidity of the histidine side chain, making it easier to study the interactions between the enzyme and the substrate. Additionally, Fmoc-D-His(this compound)-OH is used in the study of protein folding, as the this compound group can be used to introduce conformational constraints into proteins.
特性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(4-methoxyphenyl)methoxymethyl]imidazol-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N3O6/c1-37-22-12-10-20(11-13-22)16-38-19-33-15-21(31-18-33)14-28(29(34)35)32-30(36)39-17-27-25-8-4-2-6-23(25)24-7-3-5-9-26(24)27/h2-13,15,18,27-28H,14,16-17,19H2,1H3,(H,32,36)(H,34,35)/t28-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJYOCFDPUIRQS-MUUNZHRXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCN2C=C(N=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)COCN2C=C(N=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N3O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl (3S)-3-amino-3-[3-bromo-5-(trifluoromethyl)phenyl]propanoate HCl salt, 95%](/img/structure/B6286230.png)
![[Pt(en)2Cl2]Cl2](/img/structure/B6286237.png)


![Chlorobis(dimethylglyoximato)[4-(dimethylamino)pyridine]cobalt(III), 98%](/img/structure/B6286273.png)



